Dibarium diphosphate

Descripción general

Descripción

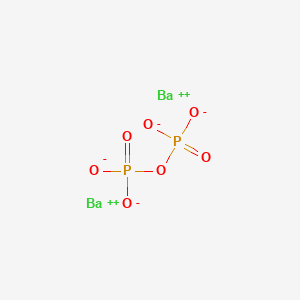

Dibarium diphosphate (Ba2P2O7) is a compound that has been studied for its unique molecular structure, chemical, and physical properties. This compound is of interest in various fields such as material science, catalysis, and inorganic chemistry due to its distinctive characteristics and potential applications.

Synthesis Analysis

This compound can be synthesized through high-temperature-pressure hydrothermal reactions, as well as solid-state reaction methods. The hydrothermal synthesis provides single crystals of α-Ba2P2O7 under specific conditions, showcasing the compound's crystalline structure and purity (Heyward, Mann, & Kolis, 2010).

Molecular Structure Analysis

The molecular structure of σ-Dibarium diphosphate has been determined to crystallize in the space group P62m, with barium atoms arranged in columns and coordinated by oxygen atoms in eleven- and tenfold coordination. The P2O7 groups exhibit a disordered bridging oxygen atom, highlighting the compound's complex structural characteristics (Ahmed Alaoui Elbelghitti et al., 1995).

Chemical Reactions and Properties

This compound acts as a catalyst in various chemical reactions, including the catalytic dehydration of lactic acid to acrylic acid, showcasing its potential in catalytic applications due to the weak acidity on its surface. This reaction achieved a high conversion rate of lactic acid and selectivity towards acrylic acid, demonstrating the compound's efficiency as a catalyst (Tang et al., 2014).

Physical Properties Analysis

The physical properties of this compound include its crystalline structure and thermal stability, which have been characterized through various techniques such as X-ray diffraction, SEM, and thermal gravimetric analysis. These studies reveal the compound's stability and structural integrity under different conditions, making it a subject of interest for materials science (Heyward, Mann, & Kolis, 2010).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interaction with other compounds, have been explored through its role as a catalyst and in the formation of complex compounds. Its ability to catalyze reactions and form stable compounds under various conditions highlights its versatility and potential for further applications in chemistry (Tang et al., 2014).

Aplicaciones Científicas De Investigación

Crystal Structure and Coordination

Dibarium diphosphate has been synthesized and characterized, revealing its crystalline structure and atomic coordination. For instance, Heyward, Mann, and Kolis (2010) described the hydrothermal synthesis of single crystals of α-Ba2P2O7, highlighting its structure related to the diphosphate A2P2O7 series and the coordination of Ba2+ cations by nine terminal O atoms from eclipsed diphosphate P2O7 anions, forming a three-dimensional network (Heyward, Mann, & Kolis, 2010).

Synthesis and Structural Analysis

Alaoui Elbelghitti et al. (1995) analyzed σ-Dibarium diphosphate, focusing on its crystallization in specific space groups and the coordination of Ba atoms, which are arranged in columns and interact with bridging O atoms (Alaoui Elbelghitti, Elmarzouki, Boukhari, & Holt, 1995).

Gallium Phosphate Synthesis

In research by Hsu and Wang (1999), a new gallium phosphate, dibarium gallium hydrogen bis(diphosphate), was synthesized using high-temperature-pressure hydrothermal reaction. This study contributes to understanding the chemical interactions and synthesis processes involving this compound (Hsu & Wang, 1999).

Structural Isotypy with α-Sr2P2O7

Zakaria et al. (2010) obtained single crystals of α-Ba2P2O7 by solid-state reaction, showing that its orthorhombic structure is isotypic with α-Sr2P2O7. This research further demonstrates the structural characteristics of this compound (Zakaria, Erragh, Oudahmane, El-ghozzi, & Avignant, 2010).

Catalytic Dehydration of Lactic Acid

Tang et al. (2014) explored the use of dibarium pyrophosphate as a catalyst in the dehydration of lactic acid to acrylic acid. This study highlights a potential application of this compound in catalysis, showing high lactic acid conversion and selectivity to acrylic acid (Tang, Peng, Fan, Li, Pu, & Bai, 2014).

Glycerol-1,3-Diphosphate Synthesis

Kates, Palameta, and Chan (1966) described the synthesis of glycerol-1,3-diphosphate, involving the creation of dibarium salt, demonstrating an application in organic chemistry (Kates, Palameta, & Chan, 1966).

Thermal Behavior in Chemical Processes

Sato and Watanabe (1985) studied the synthesis and thermal behavior of barium phosphoramidate and its conversion to this compound under specific conditions, highlighting the thermal stability and transformation of this compound (Sato & Watanabe, 1985).

Safety and Hazards

Propiedades

IUPAC Name |

barium(2+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ba.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUAPGYXYWSYKO-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ba+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba2P2O7, Ba2O7P2 | |

| Record name | barium pyrophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889610 | |

| Record name | Diphosphoric acid, barium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13466-21-2 | |

| Record name | Diphosphoric acid, barium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, barium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, barium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibarium diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

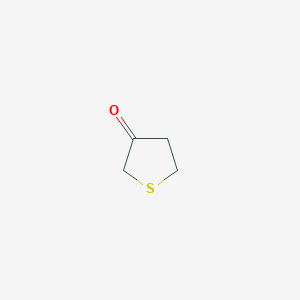

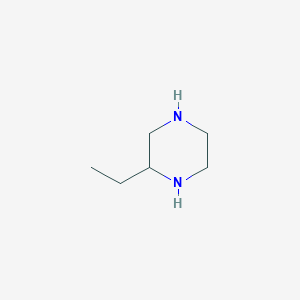

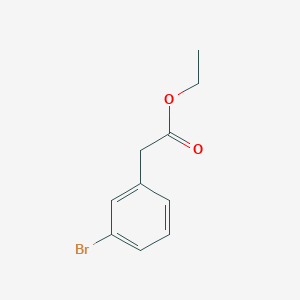

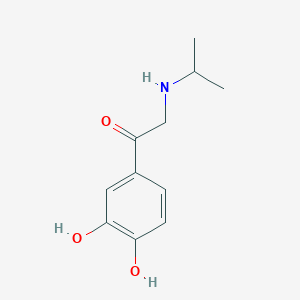

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

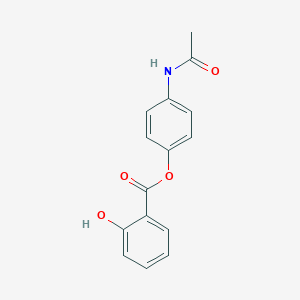

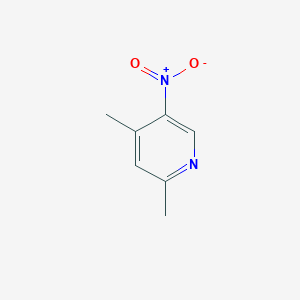

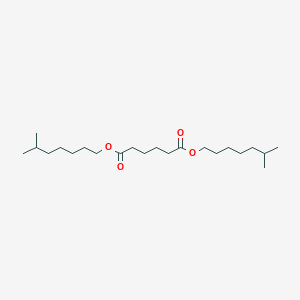

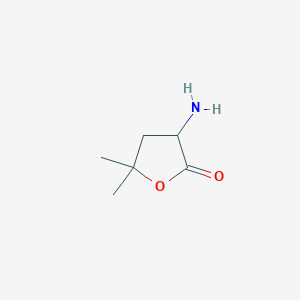

Feasible Synthetic Routes

Q & A

Q1: What are the different polymorphs of barium pyrophosphate, and how do their structures differ?

A1: Barium pyrophosphate exhibits polymorphism, meaning it can exist in different crystal structures. Several polymorphs have been identified, including α-Ba2P2O7, β-Ba2P2O7 (σ-dibarium pyrophosphate), and HT-CaBaP2O7. [, , ]

- α-Ba2P2O7: Orthorhombic structure, characterized by two distinct BaO9 polyhedra linked through corners and edges/faces, forming channels where the P2O7 diphosphate anions reside. [, ]

- β-Ba2P2O7: Crystallizes in the space group P62m, with Ba atoms arranged in columns and coordinated with oxygen atoms. The P2O7 groups have threefold axes passing through the P atoms, with a disordered bridging oxygen atom. []

- HT-CaBaP2O7: A high-temperature polymorph, orthorhombic with space group P212121. This polymorph is distinct from other known calcium, strontium, and barium pyrophosphate structures. []

Q2: How does the doping of barium pyrophosphate with Ce3+ and Tb3+ ions affect its luminescence properties?

A2: Doping Ba2P2O7 with Ce3+ and Tb3+ ions introduces luminescent centers within the material. [] Ce3+ acts as a sensitizer, absorbing ultraviolet excitation and transferring energy to Tb3+, which then emits visible light. This energy transfer mechanism is primarily dipole-dipole interaction. By adjusting the concentration ratio of Ce3+ and Tb3+, the emission color can be tuned, offering potential for applications in solid-state lighting and display technologies.

Q3: How does the synthesis temperature affect the formation of different calcium barium pyrophosphate polymorphs?

A3: The synthesis temperature plays a crucial role in determining the final polymorph obtained for calcium barium pyrophosphate (CaBaP2O7). [] At lower temperatures (below 1000°C), the low-temperature polymorph, LT-CaBaP2O7, forms with a monoclinic structure. In contrast, at higher temperatures (1200°C), the high-temperature polymorph, HT-CaBaP2O7, forms, adopting an orthorhombic structure. This highlights the importance of controlled synthesis conditions for obtaining specific polymorphs with desired properties.

Q4: Can barium pyrophosphate be utilized as a catalyst, and if so, in what type of reactions?

A4: Yes, barium pyrophosphate, specifically in the form of a barium-strontium catalyst (Ba-Sr-2), has been investigated for its catalytic activity in the synthesis of triethylenediamine from N-β-hydroxyethylpiperazine. [] The catalyst's effectiveness is attributed to the formation of barium pyrophosphate, which contributes to its mechanical strength and larger pore size, facilitating the dehydration reaction crucial for triethylenediamine production.

Q5: What are the potential advantages of using barium pyrophosphate-based phosphors in lighting applications?

A5: Barium pyrophosphate, when doped with suitable activators like Ce3+ and Tb3+, exhibits promising luminescence properties, making it a potential candidate for lighting applications. [] Some potential advantages include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide](/img/structure/B87295.png)

![Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-](/img/structure/B87300.png)